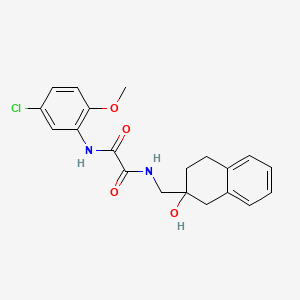

N1-(5-chloro-2-methoxyphenyl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(5-chloro-2-methoxyphenyl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H21ClN2O4 and its molecular weight is 388.85. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Sigma Receptor Affinity and Selectivity

Research highlights the use of structural analogs of N1-(5-chloro-2-methoxyphenyl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide in probing sigma receptor subtype affinities and selectivities. Methyl substitution on the piperidine ring of related derivatives has been explored for selective binding and activity at sigma(1) receptors, indicating potential applications in tumor research and therapy due to demonstrated antiproliferative activity in rat C6 glioma cells, suggesting a putative sigma(1) antagonist activity (Berardi et al., 2005).

Sphingosine-1-Phosphate Receptor Agonism

Another area of application is in the modulation of the sphingosine-1-phosphate (S1P) receptor, where derivatives have been discovered as selective agonists for S1P1 and S1P5 receptors. This selectivity is crucial for treating autoimmune diseases such as relapsing-remitting multiple sclerosis (RRMS), highlighting the compound's potential in therapeutic development (Kurata et al., 2017).

Antiestrogenic Activity

The compound and its structural analogs have shown potent antiestrogenic activity, indicating potential applications in the treatment of estrogen receptor-positive cancers. This activity was demonstrated through both oral and subcutaneous administration in rats and mice, with high binding affinity to rat uterine cytosol estrogen receptors, surpassing that of estradiol, which highlights its therapeutic potential in hormone-dependent cancers (Jones et al., 1979).

Inhibitors of Enzymatic Activity

The synthesis and evaluation of oximes of 2‐aryl‐6‐methoxy‐3,4‐dihydronaphthalene as nonsteroidal inhibitors of 17α‐hydroxylase‐C17,20‐lyase (P450 17) have been explored. This enzyme is crucial in the biosynthesis of steroids, indicating the compound's potential use in managing conditions related to steroid hormone imbalance (Zhuang & Hartmann, 1998).

5-Hydroxytryptamine7 (5-HT7) Receptor Agents

Compounds structurally related to this compound have been prepared and assessed for their affinity towards serotonin (5-HT) receptors, particularly 5-HT7. These studies aid in understanding the structural requirements for receptor affinity and selectivity, providing insights into the development of novel therapeutics for neurological and psychiatric disorders (Leopoldo et al., 2004).

Propiedades

IUPAC Name |

N'-(5-chloro-2-methoxyphenyl)-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O4/c1-27-17-7-6-15(21)10-16(17)23-19(25)18(24)22-12-20(26)9-8-13-4-2-3-5-14(13)11-20/h2-7,10,26H,8-9,11-12H2,1H3,(H,22,24)(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMDHPSJJOLIGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2(CCC3=CC=CC=C3C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(NE)-N-[1-(6-chloro-1-methylindol-3-yl)ethylidene]hydroxylamine](/img/structure/B2391948.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2391949.png)

![3,4,5-trimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2391950.png)

![7-[(2-Chlorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione](/img/no-structure.png)

![[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] thiophene-2-carboxylate](/img/structure/B2391958.png)

![7-Bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione](/img/structure/B2391961.png)

![11-[2-(4-Ethoxyphenyl)-2-oxoethyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B2391963.png)